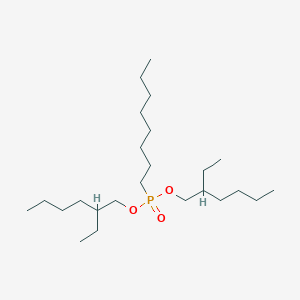

Bis(2-ethylhexyl) octylphosphonate

Description

Properties

CAS No. |

52894-02-7 |

|---|---|

Molecular Formula |

C24H51O3P |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

1-[bis(2-ethylhexoxy)phosphoryl]octane |

InChI |

InChI=1S/C24H51O3P/c1-6-11-14-15-16-17-20-28(25,26-21-23(9-4)18-12-7-2)27-22-24(10-5)19-13-8-3/h23-24H,6-22H2,1-5H3 |

InChI Key |

ALVKGSGIVCHADB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Reaction Parameters and Yields from Patent Examples

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| AlCl3 (kg) | 100 | 100 | 100 |

| 1-ethyl-3-methylimidazole sulphonate (kg) | 0.1 | 0.2 | 0.5 |

| NH4VO3 (kg) | 0.01 | 0.03 | 0.05 |

| Phosphorus oxychloride (kg) | 100 | 100 | 100 |

| Catalyst added (kg) | 2 | 0.1 | 5 |

| 2-Ethylhexanol (kg) | 170 | 127 | 212 |

| Temperature during addition (°C) | 5 | 0 | 10 |

| Addition time (hours) | 0.9 | 0.5 | 1.5 |

| Stirring time after addition (hours) | 2 | 3 | 1 |

| Reaction temperature (°C) | 60 | 40 | 70 |

| NaOH concentration (%) | 30 | 20 | 60 |

| NaOH amount (kg) | 3 | 2 | 5 |

| Final reaction temperature (°C) | 85 | 80 | 90 |

| Final reaction time (hours) | 1.5 | 3 | 1 |

This method benefits from the high Lewis acidity of the composite catalyst, improving yield and selectivity of the di-(2-ethylhexyl) phosphoric acid ester product.

One-Pot Synthesis via Organometallic Reagents and Phosphoryl Chloride

A research study on the selective substitution of phosphoryl chloride (POCl3) with organometallic reagents provides a complementary synthetic route to this compound:

Step 1: Dioctylzinc reacts with phosphoryl chloride to form an intermediate phosphinic chloride.

Step 2: The intermediate is quenched with an excess of 2-ethylhexanol at low temperature (below 0 °C), in the presence of pyridine to neutralize HCl formed.

Outcome: This one-pot procedure yields this compound in moderate yields, although phosphonates synthesized by this method are generally less stable and isolated in lower yields compared to phosphinates.

Scope: The method is versatile and allows synthesis of mixed phosphonates with different alkyl substituents on phosphorus and oxygen atoms.

Reaction Scheme Summary

| Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|

| Dioctylzinc + POCl3 | Reaction at <0 °C, then quench with 2-ethylhexanol + pyridine | This compound | Moderate (~50-60%) |

This approach demonstrates a selective disubstitution on POCl3 and is useful for producing phosphonates with branched alkyl groups such as 2-ethylhexyl.

Comparative Analysis of Preparation Methods

| Feature | Catalytic Phosphorus Oxychloride Method (Patent) | Organometallic One-Pot Method (Research) |

|---|---|---|

| Starting materials | Phosphorus oxychloride, 2-ethylhexanol | Phosphoryl chloride, dioctylzinc, 2-ethylhexanol |

| Catalyst | Composite catalyst (AlCl3, imidazole sulphonate, NH4VO3) | Pyridine as HCl scavenger |

| Reaction conditions | Multi-step temperature control (0–90 °C), NaOH neutralization | Low temperature (<0 °C) quench, room temp stirring |

| Yield | High yield, suitable for industrial scale | Moderate yield, suitable for laboratory scale |

| Product stability | High | Lower stability of phosphonates |

| Purification | Washing, filtration, distillation | Extractive workup, column chromatography |

| Application scope | Industrial production of di-(2-ethylhexyl) phosphoric esters | Synthesis of mixed phosphonates and phosphinates |

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) octylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Substitution: It can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.

Major Products:

Oxidation: Phosphonic acids.

Substitution: Alkyl-substituted phosphonates.

Hydrolysis: 2-ethylhexanol, octanol, and phosphonic acid.

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed as a ligand in coordination chemistry .

Biology: In biological research, this compound is used as a model compound to study the behavior of phosphonates in biological systems. It is also investigated for its potential as a biomimetic agent .

Medicine: It is also explored for its role in the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used as a plasticizer, flame retardant, and extraction agent. Its unique chemical properties make it suitable for use in the production of high-performance materials .

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

The following analysis compares bis(2-ethylhexyl) octylphosphonate with structurally and functionally related organophosphorus compounds and esters.

Structural Analogues: Phosphonates and Phosphates

Key Differences :

- Stability : Phosphonates (P–C bond) exhibit greater hydrolytic stability compared to phosphates (P–O–C bonds), which are prone to acid-catalyzed degradation .

- Acidity : Bis(2-ethylhexyl) phosphate (pKa ~2.5) is more acidic than this compound (pKa ~4.5), influencing their metal-ion selectivity in extraction processes .

- Lipophilicity: The octyl group in this compound enhances its solubility in nonpolar solvents compared to methylphosphonate analogues .

Functional Analogues: Phthalate Esters

Key Differences :

- Chemical Functionality : Phosphonates lack the ester carbonyl group present in phthalates, reducing their susceptibility to enzymatic degradation .

- Toxicity : Phthalates like bis(2-ethylhexyl) terephthalate are linked to endocrine disruption, whereas phosphonates show lower acute toxicity in ecotoxicological studies .

Physicochemical Properties

| Property | This compound | Bis(2-ethylhexyl) phosphate | Bis(2-ethylhexyl) terephthalate |

|---|---|---|---|

| Boiling Point (°C) | >300 (decomposes) | 290 | 384 |

| Water Solubility (mg/L) | <0.1 | 0.05 | 0.003 |

| Log P (Octanol-Water) | 8.2 | 7.5 | 9.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.